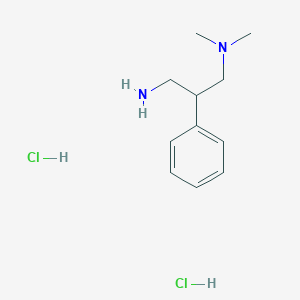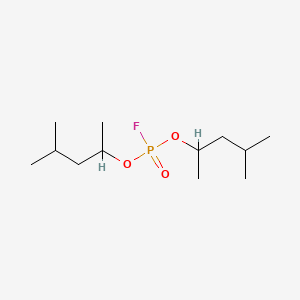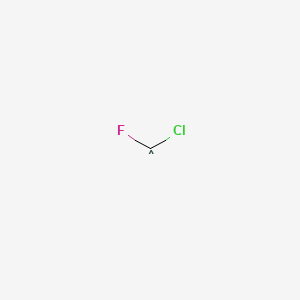
Methyl, chlorofluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chlorofluoromethyl radical is a chemical species with the formula CHClF It is a type of free radical, which means it has an unpaired electron, making it highly reactive
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The chlorofluoromethyl radical can be generated through several methods, including the homolytic cleavage of chlorofluorocarbons under the influence of heat or light. This process involves breaking the carbon-chlorine bond to produce the radical. Another method involves the reaction of chlorofluoromethane with a strong oxidizing agent, which abstracts a hydrogen atom to form the radical .
Industrial Production Methods
Industrial production of the chlorofluoromethyl radical is typically carried out in controlled environments where the reaction conditions can be precisely managed. This often involves the use of specialized equipment to ensure the safe handling of the highly reactive radical species .
Análisis De Reacciones Químicas
Types of Reactions
The chlorofluoromethyl radical undergoes various types of reactions, including:
Oxidation: The radical can react with oxygen to form chlorofluoromethanol.
Reduction: It can be reduced to form chlorofluoromethane.
Substitution: The radical can participate in substitution reactions, where it replaces a hydrogen atom in another molecule.
Common Reagents and Conditions
Common reagents used in reactions involving the chlorofluoromethyl radical include oxidizing agents like oxygen and reducing agents such as hydrogen. The reactions typically require specific conditions, such as elevated temperatures or the presence of light, to proceed efficiently .
Major Products
The major products formed from reactions involving the chlorofluoromethyl radical include chlorofluoromethanol, chlorofluoromethane, and various substituted organic compounds .
Aplicaciones Científicas De Investigación
The chlorofluoromethyl radical has several scientific research applications, including:
Chemistry: It is used in the synthesis of complex organic molecules, serving as an intermediate in various chemical reactions.
Biology: The radical is studied for its potential effects on biological systems, particularly in the context of oxidative stress and radical-induced damage.
Medicine: Research is ongoing into the potential use of chlorofluoromethyl radical derivatives in pharmaceuticals.
Industry: The radical is used in the production of certain polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of the chlorofluoromethyl radical involves its high reactivity due to the presence of an unpaired electron. This makes it capable of initiating chain reactions, where it reacts with stable molecules to form new radicals. These new radicals can then react further, propagating the reaction. The radical can abstract hydrogen atoms from other molecules, leading to the formation of new chemical bonds .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to the chlorofluoromethyl radical include:
- Difluoromethyl radical (CHF2)
- Trifluoromethyl radical (CF3)
- Chloromethyl radical (CH2Cl)
Uniqueness
The chlorofluoromethyl radical is unique due to its specific combination of chlorine and fluorine atoms, which impart distinct reactivity patterns compared to other halogenated methyl radicals. This makes it particularly useful in certain synthetic applications where selective reactivity is desired .
Propiedades
Número CAS |
33272-71-8 |
|---|---|
Fórmula molecular |
CHClF |
Peso molecular |
67.47 g/mol |
InChI |
InChI=1S/CHClF/c2-1-3/h1H |
Clave InChI |
FICFQLDYKDCJHQ-UHFFFAOYSA-N |
SMILES canónico |
[CH](F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


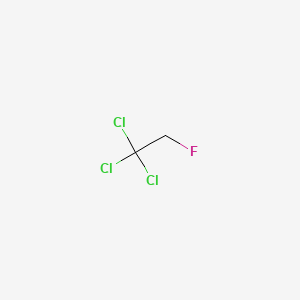
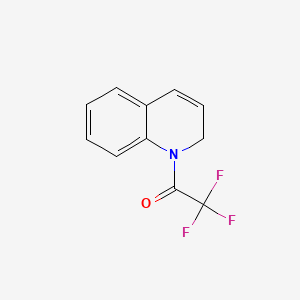
![(1S,5S,6S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B13423436.png)
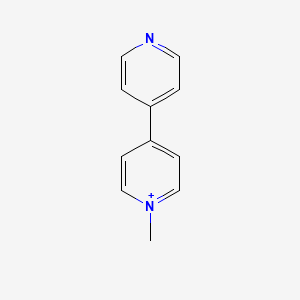
![[2-[(8S,9S,10R,11R,13S,14S,16R,17R)-2,4-dibromo-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13423441.png)
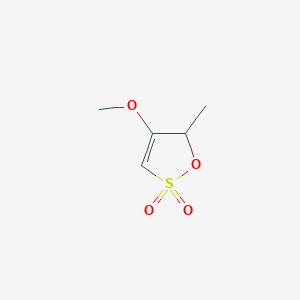
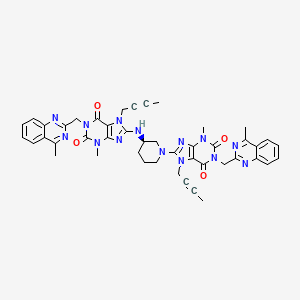
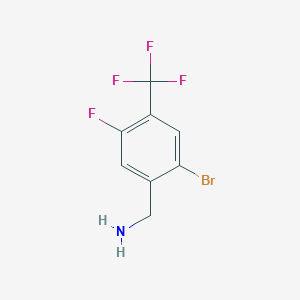
![(9E)-9-[O-[(4-Methylphenyl)sulfonyl]oxime] Erythromycin](/img/structure/B13423463.png)
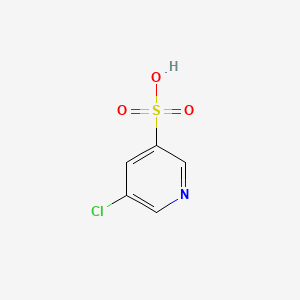
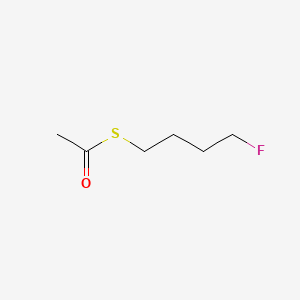
![N-[2-[(6-chloro(5,6-13C2,115N)pyridin-3-yl)methyl]cyclopenta-2,4-dien-1-yl]nitramide](/img/structure/B13423478.png)
